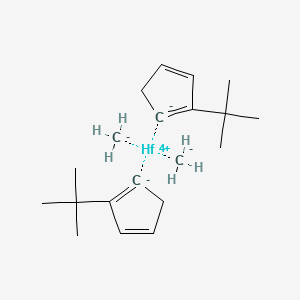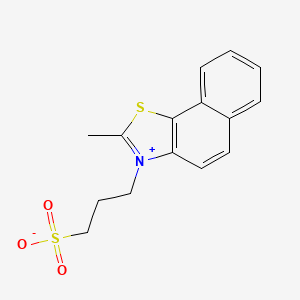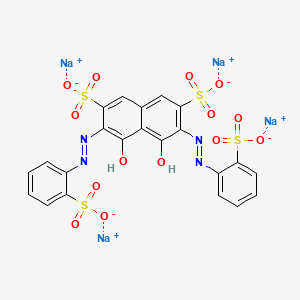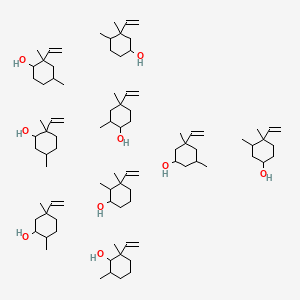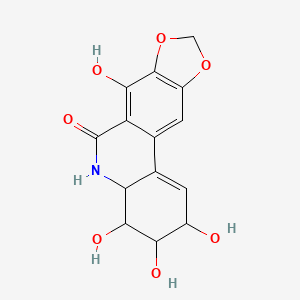
Cbz-3'-pyridyl-D-Ala
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cbz-3’-pyridyl-D-Ala, also known as N-benzyloxycarbonyl-3’-pyridyl-D-alanine, is a derivative of D-alanine where the amino group is protected by a benzyloxycarbonyl (Cbz) group, and the side chain contains a pyridyl group. This compound is significant in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cbz-3’-pyridyl-D-Ala can be synthesized through a multi-step process involving the protection of the amino group, introduction of the pyridyl group, and subsequent coupling reactions. One common method involves the use of N-benzyloxycarbonyl chloride (Cbz-Cl) to protect the amino group of D-alanine. The protected amino acid is then subjected to a coupling reaction with a pyridyl-containing reagent under appropriate conditions to yield the desired compound .
Industrial Production Methods
Industrial production of Cbz-3’-pyridyl-D-Ala typically involves large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification using chromatographic techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Cbz-3’-pyridyl-D-Ala undergoes various chemical reactions, including:
Oxidation: The pyridyl group can be oxidized under specific conditions to form pyridine N-oxide derivatives.
Reduction: The Cbz protecting group can be removed through hydrogenation or reduction using palladium on carbon (Pd/C) catalysts.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of Pd/C is a typical reducing condition.
Substitution: Nucleophiles such as organolithium (RLi) or Grignard reagents (RMgX) are often employed.
Major Products Formed
Oxidation: Pyridine N-oxide derivatives.
Reduction: Deprotected D-alanine derivatives.
Substitution: Various substituted pyridyl derivatives.
Applications De Recherche Scientifique
Cbz-3’-pyridyl-D-Ala is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of complex organic molecules and peptides.
Biology: In the study of enzyme-substrate interactions and protein engineering.
Medicine: As a precursor in the development of pharmaceutical compounds with potential therapeutic applications.
Industry: In the production of fine chemicals and as an intermediate in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of Cbz-3’-pyridyl-D-Ala involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the binding of the pyridyl group to the active site of the target molecule, leading to inhibition or activation of the target’s function. The Cbz protecting group ensures the stability of the compound during these interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-benzyloxycarbonyl-D-alanine: Lacks the pyridyl group, making it less versatile in certain synthetic applications.
N-benzyloxycarbonyl-3’-pyridyl-L-alanine: The L-alanine derivative, which may exhibit different biological activity due to stereochemistry.
N-benzyloxycarbonyl-4’-pyridyl-D-alanine: Contains a pyridyl group at a different position, affecting its reactivity and interactions.
Uniqueness
Cbz-3’-pyridyl-D-Ala is unique due to the presence of both the Cbz protecting group and the 3’-pyridyl group, which confer specific reactivity and stability. This combination makes it a valuable intermediate in organic synthesis and a useful tool in biochemical research .
Propriétés
Formule moléculaire |
C16H16N2O4 |
|---|---|
Poids moléculaire |
300.31 g/mol |
Nom IUPAC |
(2R)-2-(phenylmethoxycarbonylamino)-3-pyridin-3-ylpropanoic acid |
InChI |
InChI=1S/C16H16N2O4/c19-15(20)14(9-13-7-4-8-17-10-13)18-16(21)22-11-12-5-2-1-3-6-12/h1-8,10,14H,9,11H2,(H,18,21)(H,19,20)/t14-/m1/s1 |
Clé InChI |
GKXPOWGXHMTRPS-CQSZACIVSA-N |
SMILES isomérique |
C1=CC=C(C=C1)COC(=O)N[C@H](CC2=CN=CC=C2)C(=O)O |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)NC(CC2=CN=CC=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


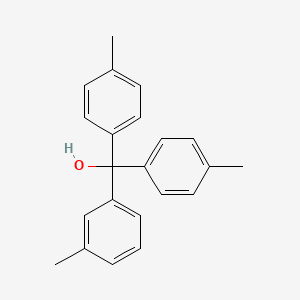
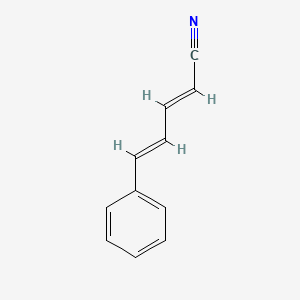
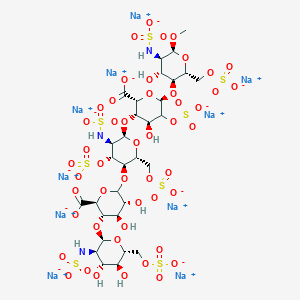
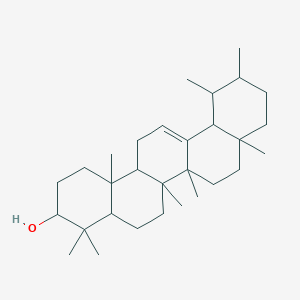
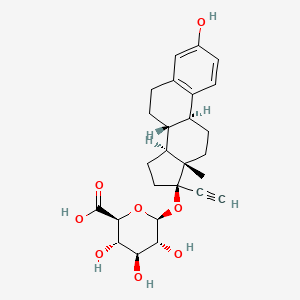
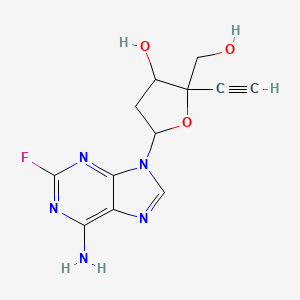
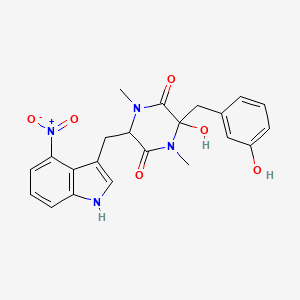
![(Z)-but-2-enedioic acid;2-(1-methylpiperidin-4-yl)-4-azatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaene](/img/structure/B13401037.png)
